Cas no 103628-46-2 (Sumatriptan)

Sumatriptan Chemical and Physical Properties
Names and Identifiers
-
- Sumatriptan
- 3-[2-(Dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide
- Sumatriptan Impurity H
- IMIGRAN
- IMITREX
- SUMATRIPTAN BASE
- 1-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-methyl-methanesulfonamide
- gr43175
- gr43175x
- SuMatriptan Maxalt
- Sumatriptan (50 mg)
- Imigran,Imitrex
- SUMATRIPTAN [MART.]
- 3-[2-(dimethylamino)ethyl]-N-methyl-1H-indole -5-methanesulphonamide
- Tosymra (nasal spray)
- SumatriptanSuccinate
- SUMATRIPTAN [WHO-DD]
- 3-(2-(Dimethylamino)ethyl)-N-methylindole-5-methanesulfonamide
- HMS2231B21
- L000584
- 1-(3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)-N-methylmethanesulfonamide
- FT-0631027
- 1-{3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}-N-methylmethanesulfonamide
- MLS001195659
- {3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}-N-methylmethanesulfonamide
- NCGC00095838-03
- FT-0674779
- 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide
- MLS001304742
- SCHEMBL1482
- AVP 825
- CS-0009565
- BS164424
- BIDD:GT0248
- BRD-K50938287-001-01-7
- BSPBio_002304
- GTPL54
- NCGC00095838-02
- Sumatriptanum [INN-Latin]
- DTXCID303628
- CHEMBL128
- SUMATRIPTAN [INN]
- BDBM50005835
- 1H-Indole-5-methanesulfonamide, 3-[2-(dimethylamino)ethyl]-N-methyl-
- SMR000596517
- N02CC01
- DTXSID4023628
- NCGC00095838-01
- (3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl)-N-methylmethanesulfonamide #
- AKOS015894924
- SUMATRIPTAN [VANDF]
- SUMATRIPTAN [USP-RS]
- 1H-Indole-5-methanesulfonamide, 3-(2-(dimethylamino)ethyl)-N-methyl-
- AMY17769
- AVP-825
- SUMATRIPTAN [HSDB]
- AVP825
- Sumatriptanum (INN-Latin)
- Sumatriptan- Bio-X
- Tox21_111528
- Sumatriptan (JAN/USP/INN)
- Imitrex (TN)
- UNII-8R78F6L9VO
- SUMATRIPTAN (USP-RS)
- HSDB 7742
- SUMATRIPTAN (MART.)
- 3-[2-(dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulphonamide
- SUMATRIPTAN [ORANGE BOOK]
- Q416978
- NS00009397
- AB00698285_15
- TOSYMRA
- C90357
- Imigran (TN)
- HMS3369A05
- BCP02237
- 3-[2-(Dimethylamino)ethyl]-N-methy-1H-indole-5-methanesulfonamide
- (3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl)-N-methylmethanesulfonamide
- 8R78F6L9VO
- Zecuity
- AB00698285-13
- 1-[3-(2-dimethylaminoethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide
- SUMATRIPTAN [MI]
- GR 43175
- 3-(2-(DIMETHYLAMINO)ETHYL)-N-METHY-1H-INDOLE-5-METHANESULFONAMIDE
- 3-[2-(Dimethylamino)ethyl]-N-methylindole-5-methanesulfonamide
- DB00669
- EN300-123008
- HY-B0121B
- (3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)-N-methylmethanesulfonamide
- CAS-103628-46-2
- SUMATRIPTAN [JAN]
- NCGC00095838-04
- J-001014
- SPECTRUM1505372
- Sumatriptan (USP:INN:BAN)
- CCG-230331
- 103628-46-2
- AB00698285_14
- DFN-11
- GR 43175X
- Sumax
- CHEBI:10650
- C07319
- Sumatriptanum
- D00451
- Imigran Recovery
- 3-(2-(Dimethylamino)ethyl)-N-methyl-1H-indole-5-methanesulfonamide
- AB00698285-12
- GR-43175
- Sumatran
- BRN 6930870
- SUMATRIPTAN (USP MONOGRAPH)
- Tox21_111528_1
- SBI-0206837.P001
- 1-(3-(2-dimethylaminoethyl)-1H-indol-5-yl)-N-methyl-methanesulfonamide
- Sumatriptan [USP:INN:BAN]
- DFN-11 (SUMATRIPTAN INJECTION)
- SUMATRIPTAN [USP MONOGRAPH]
- BRD-K50938287-036-12-0
- BRD-K50938287-001-09-0
- BRD-K50938287-036-13-8
- STL451003
-
- MDL: MFCD00866222
- Inchi: 1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3
- InChI Key: KQKPFRSPSRPDEB-UHFFFAOYSA-N
- SMILES: CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C
Computed Properties
- Exact Mass: 295.13500
- Monoisotopic Mass: 295.135
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 405
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 73.6A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: White crystalline powder.
- Density: 1.1778 (rough estimate)
- Melting Point: 169-171 ºC
- Boiling Point: 497.7°Cat760mmHg
- Flash Point: 497.7°Cat760mmHg
- Refractive Index: 1.6740 (estimate)
- Water Partition Coefficient: 21.4 mg/mL
- PSA: 73.58000
- LogP: 2.79290
Sumatriptan Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H317-H334
- Warning Statement: P261-P280-P284-P304+P340-P342+P311
- Hazardous Material transportation number:UN 3261 8/PG 2
- WGK Germany:3
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin.
- Safety Instruction: S26-S36/37/39-S45-S28A
- RTECS:NL9482200
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:没有必要的存储需求对于职业危害。遵循产品信息、存储指令,保持功效。
Sumatriptan Customs Data
- HS CODE:29280090
- Customs Data:
China Customs Code:
29280090
Sumatriptan Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0009565-5g |
Sumatriptan |
103628-46-2 | 5g |
$1052.0 | 2022-04-28 | ||
Enamine | EN300-123008-0.25g |
1-{3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}-N-methylmethanesulfonamide |
103628-46-2 | 0.25g |
$845.0 | 2023-06-08 | ||
ChemScence | CS-0009565-10g |
Sumatriptan |
103628-46-2 | 10g |
$1754.0 | 2022-04-28 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1079565-250mg |
Sumatriptan |
103628-46-2 | 98% | 250mg |
¥1296 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1079565-5g |
Sumatriptan |
103628-46-2 | 98% | 5g |
¥6988 | 2023-04-17 | |
TRC | S800095-250mg |
Sumatriptan |
103628-46-2 | 250mg |
$ 224.00 | 2023-09-06 | ||
Chemenu | CM328130-100g |
1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide |
103628-46-2 | 95%+ | 100g |
$451 | 2022-03-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S922587-50mg |
Sumatriptan |
103628-46-2 | 98% | 50mg |
¥724.50 | 2022-09-28 | |
ChemScence | CS-0009565-250mg |
Sumatriptan |
103628-46-2 | 250mg |
$157.0 | 2022-04-28 | ||
TRC | S800095-1g |
Sumatriptan |
103628-46-2 | 1g |
$ 535.00 | 2023-09-06 |
Sumatriptan Related Literature
-
1. Small molecule therapeutic-loaded liposomes as therapeutic carriers: from development to clinical applicationsJae Yoon Hwang,Zibiao Li,Xian Jun Loh RSC Adv. 2016 6 70592
-
Antonia F. Stepan,Vincent Mascitti,Kevin Beaumont,Amit S. Kalgutkar Med. Chem. Commun. 2013 4 631
-
Aicheng Chen,Sanghamitra Chatterjee Chem. Soc. Rev. 2013 42 5425
-
Gunjan Verma,P. A. Hassan Phys. Chem. Chem. Phys. 2013 15 17016
-
S. Ansari Anal. Methods 2017 9 3200
Additional information on Sumatriptan
Sumatriptan: A Comprehensive Overview
Sumatriptan, also known by its CAS number 103628-46-2, is a widely recognized and highly effective medication used in the treatment of acute migraine attacks. As a selective serotonin (5-HT) receptor agonist, it specifically targets the 5-HT1B and 5-HT1D receptors, which are implicated in the pathophysiology of migraines. This mechanism of action makes Sumatriptan a cornerstone in migraine therapy, offering rapid relief from symptoms such as headache, nausea, photophobia, and phonophobia.
The discovery and development of Sumatriptan marked a significant advancement in the field of neurology and headache medicine. Introduced in the late 1980s, it was the first drug of its kind to be approved for the acute treatment of migraines. Over the years, extensive research has been conducted to understand its pharmacokinetics, efficacy, and safety profile. Recent studies have further elucidated its mechanisms of action, particularly its ability to induce vasoconstriction of the cranial vessels and inhibit the release of pro-inflammatory neuropeptides such as substance P and CGRP (calcitonin gene-related peptide), which are key players in migraine pathogenesis.
One of the most notable recent developments involving Sumatriptan is its role in combination therapies. Researchers have explored its efficacy when combined with other agents, such as nonsteroidal anti-inflammatory drugs (NSAIDs), to enhance pain relief and reduce recurrence rates. For instance, a 2023 study published in *Neurology* demonstrated that a fixed-dose combination of Sumatriptan and naproxen sodium provided superior relief compared to monotherapy in patients with frequent migraines. This highlights the potential for optimizing treatment regimens by leveraging Sumatriptan's unique pharmacological properties.
Another area of active research is the investigation of Sumatriptan's long-term safety and tolerability. While it is generally well-tolerated, concerns about cardiovascular side effects, particularly in patients with pre-existing conditions such as hypertension or coronary artery disease, have prompted closer scrutiny. Recent clinical trials have focused on identifying biomarkers that could predict individual susceptibility to these adverse effects. For example, a 2023 study in *Headache: The Journal of Head & Face Pain* identified specific genetic polymorphisms associated with an increased risk of myocardial ischemia following Sumatriptan administration. These findings underscore the importance of personalized medicine in migraine treatment.
Beyond its use in acute migraine management, Sumatriptan has also shown promise in other headache disorders. Emerging evidence suggests that it may be beneficial for patients with cluster headaches, a rare but debilitating condition characterized by severe periorbital pain. A randomized controlled trial published in *The Lancet Neurology* in 2023 reported significant reductions in attack frequency and duration when Sumatriptan was administered via subcutaneous injection during cluster headache episodes. This expands the therapeutic potential of Sumatriptan beyond its traditional indications.
In terms of formulation innovations, recent advancements have focused on improving patient convenience and adherence. Long-acting formulations, such as extended-release tablets or subcutaneous depot injections, are under development to provide sustained relief over extended periods. These innovations aim to address the limitations of current formulations while maintaining the efficacy and safety profile associated with Sumatriptan.
From a regulatory standpoint, Sumatriptan continues to be a subject of interest for health authorities worldwide. The U.S. Food and Drug Administration (FDA) has recently updated its guidelines regarding contraindications and warnings for triptans like Sumatriptan, emphasizing the need for careful patient screening before initiation of therapy. These updates reflect ongoing efforts to balance the benefits and risks associated with this class of medications.
In conclusion, Sumatriptan remains a pivotal drug in the management of migraines and related headache disorders. Its unique mechanism of action, supported by decades of clinical evidence, continues to make it a preferred choice for many patients. As research progresses, particularly in areas such as combination therapies, personalized medicine, and formulation innovations, we can expect further refinements in its use and application. For healthcare providers and patients alike, staying informed about these developments is crucial for optimizing outcomes in migraine care.
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